4-Aminochinolin-6-carbonsäure

Übersicht

Beschreibung

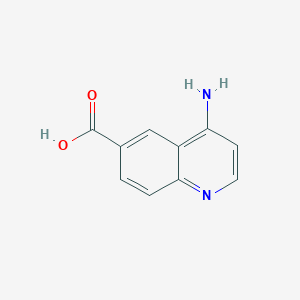

4-Aminoquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry, particularly in the development of antimalarial drugs .

Synthesis Analysis

The synthesis of 4-Aminoquinoline-6-carboxylic acid involves various protocols. For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis methods used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

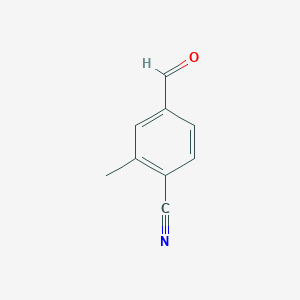

The molecular structure of 4-Aminoquinoline-6-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) were localized on the entire molecule .Chemical Reactions Analysis

The chemical reactivity of 4-Aminoquinoline-6-carboxylic acid is influenced by its molecular structure. The compound can undergo various reactions, including Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminoquinoline-6-carboxylic acid are influenced by its molecular structure. The compound exhibits excellent thermal stability and electron transfer capacity . The compound’s absorption and emission spectra can be estimated using Time-Dependent Density Functional Theory (TD-DFT) coupled with the Polarizable Continuum Model (PCM) .Wissenschaftliche Forschungsanwendungen

Malaria-Behandlung

4-Aminochinolin-Verbindungen, wie Chloroquin (CQ) und Amodiaquin (AQ), wurden als die wichtigsten Medikamente zur Bekämpfung und Ausrottung von Malaria angesehen . Ihr Erfolg beruht auf hervorragender klinischer Wirksamkeit, geringer Toxizität für den Wirt, einfacher Anwendung und einfacher, kostengünstiger Synthese .

Entwicklung von Antimalaria-Medikamenten der nächsten Generation

Jüngste medikamentenchemische Kampagnen haben zur Entwicklung von kurzkettigen Chloroquin-Analoga (AQ-13), organometallischen Antimalaria-Medikamenten (Ferroquin) und dem „Fusions“-Antimalaria-Medikament Trioxaquin (SAR116242) geführt . Diese Entwicklungen zielen darauf ab, die Herausforderung des Parasitenresistenz zu überwinden, die in Regionen weit verbreitet ist, in denen P. falciparum weit verbreitet ist .

Arzneimittelforschung

Chinolin ist zu einer essentiellen heterocyclischen Verbindung geworden, aufgrund seiner vielseitigen Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Es dient als ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung .

Synthese von biologisch und pharmazeutisch aktiven Verbindungen

Chinolin und seine Analoga wurden für verschiedene biologische und pharmazeutische Aktivitäten synthetisiert . Eine Vielzahl von Syntheseprotokollen wurde für die Konstruktion dieses Gerüsts berichtet .

Entwicklung von metabolisch stabilen AQ-Analoga

Projekte zur Reduzierung der Toxizität von AQ haben zur Entwicklung von metabolisch stabilen AQ-Analoga (Isoquin/ N - tert -Butylisoquin) geführt .

Entwicklung älterer 4-Aminochinoline

Ältere 4-Aminochinoline wie Piperaquine und das verwandte Aza-Acridin-Derivat Pyronaridin werden weiterhin entwickelt .

Wirkmechanismus

Target of Action

The primary target of 4-Aminoquinoline-6-carboxylic acid is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .

Mode of Action

It is known that 4-aminoquinolines can depress cardiac muscle, impair cardiac conductivity, and produce vasodilation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .

Biochemical Pathways

It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .

Pharmacokinetics

It is known that due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .

Result of Action

The result of the action of 4-Aminoquinoline-6-carboxylic acid is the disruption of membrane function in the parasite, leading to its death . The drug-heme complex formed is toxic and disrupts membrane function .

Safety and Hazards

Zukünftige Richtungen

The future of 4-Aminoquinoline-6-carboxylic acid lies in its potential therapeutic value. The compound is being studied for its potential in the control and eradication of malaria . Furthermore, recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues, organometallic antimalarials, and the “fusion” antimalarial trioxaquine .

Biochemische Analyse

Cellular Effects

It is known that 4-aminoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-aminoquinolines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKORIJRNJCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666421 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-91-3 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)